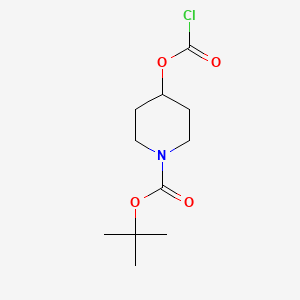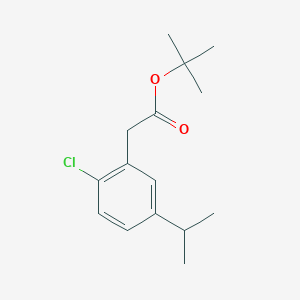
Tert-butyl 2-(2-chloro-5-isopropyl-phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-chloro-5-isopropylphenyl)acetate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-chloro-5-isopropylphenyl)acetate typically involves the esterification of 2-(2-chloro-5-isopropylphenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Hydroxy or keto derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology: In biological research, derivatives of this compound can be used as probes or ligands to study enzyme interactions and receptor binding.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-chloro-5-isopropylphenyl)acetate depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function.
Receptor Binding: Derivatives of the compound may bind to specific receptors, modulating biological pathways and cellular responses.
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the chloro and isopropyl groups.
2-(2-Chloro-5-isopropylphenyl)acetic acid: The acid precursor to the ester, with different reactivity and applications.
tert-Butyl 2-(2-chlorophenyl)acetate: A similar ester without the isopropyl group, affecting its physical and chemical properties.
Uniqueness: tert-Butyl 2-(2-chloro-5-isopropylphenyl)acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the chloro and isopropyl groups on the phenyl ring enhances its chemical versatility, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C15H21ClO2 |
|---|---|
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
tert-butyl 2-(2-chloro-5-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C15H21ClO2/c1-10(2)11-6-7-13(16)12(8-11)9-14(17)18-15(3,4)5/h6-8,10H,9H2,1-5H3 |
Clé InChI |
CORFCVPIRGDGGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)Cl)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)



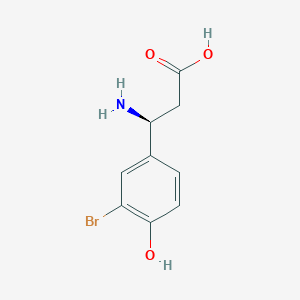

![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
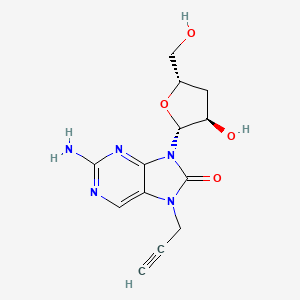
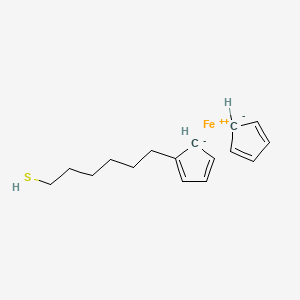
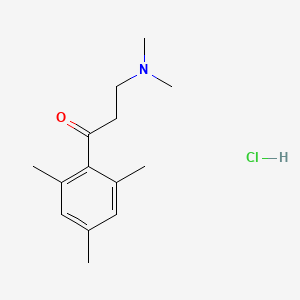
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)
